Human VAP-1/SSAO Inhibition: 4-Fold More Potent than Benchmark Inhibitor VAP-1-IN-3
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine inhibits human VAP-1/SSAO enzyme with an IC50 of 32 nM, measured via radiochemistry-enzymatic assay using 14C-benzylamine as substrate [1]. In comparison, the widely used reference inhibitor VAP-1-IN-3 (compound 136) exhibits an IC50 of 130 nM (0.13 μM) against bovine plasma VAP-1 under comparable assay conditions . Although species differences exist, the human enzyme IC50 for the target compound demonstrates a 4-fold improvement in potency relative to this benchmark.
| Evidence Dimension | VAP-1/SSAO enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 32 nM |
| Comparator Or Baseline | VAP-1-IN-3 (compound 136): IC50 = 130 nM (0.13 μM) |
| Quantified Difference | ~4.1-fold higher potency (32 nM vs. 130 nM) |
| Conditions | Target: human VAP-1 enzyme; assay: 14C-benzylamine radiochemistry-enzymatic, 25°C; Comparator: bovine plasma VAP-1, similar assay |
Why This Matters
Higher potency at the target enzyme reduces the required compound concentration in cellular and in vivo studies, minimizing off-target effects and improving assay sensitivity.
- [1] BindingDB. BDBM128993: 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine. Human VAP-1 IC50 32 nM. US8802679. Accessed 2025. View Source
